Methyl4-hydroxy-2-methylbut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl4-hydroxy-2-methylbut-2-enoate is an organic compound with the molecular formula C6H10O3. It is a methyl ester derivative of 4-hydroxy-2-methylbut-2-enoic acid. This compound is known for its unique structure, which includes both hydroxyl and ester functional groups, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl4-hydroxy-2-methylbut-2-enoate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxy-2-methylbut-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. Additionally, purification steps such as distillation and crystallization are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl4-hydroxy-2-methylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-oxo-2-methylbut-2-enoate.
Reduction: The ester group can be reduced to form the corresponding alcohol, 4-hydroxy-2-methylbutanol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides (e.g., HCl, HBr) can be used to replace the hydroxyl group.
Major Products Formed
Oxidation: 4-oxo-2-methylbut-2-enoate
Reduction: 4-hydroxy-2-methylbutanol
Substitution: Various halogenated derivatives
Scientific Research Applications
Methyl4-hydroxy-2-methylbut-2-enoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of metabolic pathways involving esterification and hydrolysis reactions.
Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of ester-based prodrugs.
Industry: It is utilized in the production of specialty chemicals and as a building block in polymer synthesis.
Mechanism of Action
The mechanism of action of Methyl4-hydroxy-2-methylbut-2-enoate involves its interaction with various molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and esterification reactions, respectively. These interactions can influence the compound’s reactivity and its ability to act as a precursor in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-hydroxy-2-methylbut-2-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
4-hydroxy-2-methylbut-2-enoic acid: The parent acid form of the compound.
Methyl 4-hydroxy-3-methylbut-2-enoate: An isomer with the hydroxyl group at a different position.
Uniqueness
Methyl4-hydroxy-2-methylbut-2-enoate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C6H10O3 |
---|---|
Molecular Weight |
130.14 g/mol |
IUPAC Name |
methyl (E)-4-hydroxy-2-methylbut-2-enoate |
InChI |
InChI=1S/C6H10O3/c1-5(3-4-7)6(8)9-2/h3,7H,4H2,1-2H3/b5-3+ |
InChI Key |
FKRANOXLYCXMOV-HWKANZROSA-N |
Isomeric SMILES |
C/C(=C\CO)/C(=O)OC |
Canonical SMILES |
CC(=CCO)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.